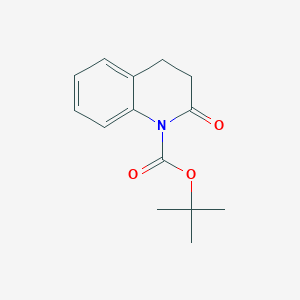
N-Boc-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinolinone core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen atom of the quinolinone core using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-3,4-dihydro-2(1H)-quinolinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolines, and functionalized quinolinones with different substituents on the nitrogen atom.
Applications De Recherche Scientifique
N-Boc-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of N-Boc-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and selectivity in reactions, allowing for controlled functionalization of the quinolinone core. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-3,4-dihydro-2H-pyridine: Similar in structure but with a pyridine core instead of a quinolinone core.
N-Boc-2,3-dihydro-1H-pyrrole: Contains a pyrrole core and is used in similar synthetic applications.
N-Boc-4-piperidone: Features a piperidone core and is employed in the synthesis of pharmaceuticals.
Uniqueness
N-Boc-3,4-dihydro-2(1H)-quinolinone is unique due to its quinolinone core, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of complex molecules and potential drug candidates.
Propriétés
IUPAC Name |
tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHCEVCPJYOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














